Nucleophilic Reactivity vs. Pinacol Esters
In a systematic kinetic study of boron ate complexes derived from aryl and heteroaryl boronic esters, neopentyl glycol derivatives were found to be on average 10⁴ times more nucleophilically reactive than their pinacol counterparts [1]. This class-level finding is directly applicable to 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, as its neopentyl glycol ester ligand is the key structural determinant of this enhanced reactivity. The pinacol ester analog, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, would therefore be expected to exhibit approximately 10,000-fold lower nucleophilic reactivity under comparable conditions. The higher reactivity of neopentyl glycol esters is attributed to their reduced steric hindrance around the boron center, facilitating formation of the boronate intermediate during transmetalation [1].
| Evidence Dimension | Nucleophilic reactivity (second-order rate constant, k₂ at 20°C) of boron ate complexes |
|---|---|
| Target Compound Data | Neopentyl glycol boronic ester derivatives: reactivity parameter N ≈ 14–15 (on the Mayr nucleophilicity scale) |
| Comparator Or Baseline | Pinacol boronic ester derivatives: reactivity parameter N ≈ 10–11 (10⁴-fold lower reactivity) |
| Quantified Difference | 10⁴ times more reactive (neopentyl glycol vs pinacol ester derivatives) |
| Conditions | Reactions of boron ate complexes with benzhydrylium ions in THF at 20°C, monitored by UV/Vis stopped-flow spectroscopy |
Why This Matters
A 10⁴-fold reactivity difference translates to significantly faster coupling reaction rates or the ability to use lower catalyst loadings, which is a decisive factor for process chemists optimizing cost and throughput in industrial Suzuki-Miyaura couplings.
- [1] Berionni, G., Maji, B., Knochel, P., Mayr, H. (2015). Fine-tuning the nucleophilic reactivities of boron ate complexes derived from aryl and heteroaryl boronic esters. Angew. Chem. Int. Ed., 54(9), 2780–2783. doi:10.1002/anie.201410562. PMID: 25604646. View Source
